molecular formula C23H25N3O4 B11405013 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11405013
M. Wt: 407.5 g/mol
InChI Key: JELGBJQFNWPHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6(1H)-one core. Its structure is distinguished by three substituents:

  • A 3-ethoxyphenyl group at position 4, contributing electron-donating properties.
  • A 2-hydroxy-5-methylphenyl group at position 3, enabling hydrogen bonding and steric effects.
  • A 3-hydroxypropyl chain at position 5, enhancing hydrophilicity.

This compound belongs to a class of pyrazolone derivatives known for diverse biological activities, including anti-inflammatory and anticancer properties. Its synthesis likely involves multi-component reactions (MCRs), as evidenced by analogous protocols for related structures . Crystallographic characterization of such compounds often employs SHELX software for refinement and ORTEP-III for graphical representation .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-3-30-16-7-4-6-15(13-16)22-19-20(17-12-14(2)8-9-18(17)28)24-25-21(19)23(29)26(22)10-5-11-27/h4,6-9,12-13,22,27-28H,3,5,10-11H2,1-2H3,(H,24,25)

InChI Key

JELGBJQFNWPHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-(2-Hydroxy-5-Methylphenyl)-2,4-Dioxobutanoate

The synthesis begins with the preparation of methyl o-hydroxyaryl dioxobutanoate, a critical precursor for the MCR.

  • Procedure :

    • 2-Hydroxy-5-methylacetophenone (1.0 equiv) undergoes Claisen condensation with dimethyl oxalate in the presence of sodium methoxide in methanol at 0–5°C.

    • The reaction mixture is stirred for 12 hours, acidified with HCl, and extracted with ethyl acetate.

    • Yield: 78%.

Characterization :

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (β-keto carbonyl), 3370 cm⁻¹ (OH).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.35 (s, 1H, OH), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

Multicomponent Reaction for Dihydrochromeno[2,3-c]Pyrrole-3,9-Dione Intermediate

The MCR assembles the dihydrochromeno[2,3-c]pyrrole-3,9-dione skeleton, integrating all three substituents.

  • Reagents :

    • Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (1.0 equiv)

    • 3-Ethoxybenzaldehyde (1.1 equiv)

    • 3-Aminopropanol (1.1 equiv)

  • Conditions :

    • Dissolved in anhydrous ethanol (10 mL/mmol) with 1 mL acetic acid.

    • Heated at 80°C under reflux for 20 hours.

  • Workup :

    • Cooled to room temperature, filtered, and crystallized from ethanol.

    • Yield: 72–82%.

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (lactone C=O), 1656 cm⁻¹ (amide C=O), 3360 cm⁻¹ (OH).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, OH), 7.45–6.80 (m, 7H, Ar-H), 4.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.70–3.40 (m, 4H, CH₂OH and NCH₂), 2.35 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Hydrazine-Mediated Cyclization to Form the Pyrazole Ring

The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate undergoes ring-opening and cyclization with hydrazine to yield the target dihydropyrrolopyrazolone.

  • Procedure :

    • Intermediate (1.0 equiv) and hydrazine hydrate (3.0 equiv) in dioxane (15 mL/mmol).

    • Heated at 100°C for 4 hours.

  • Workup :

    • Solvent removed under vacuum, residue triturated with water, and recrystallized from ethanol.

    • Yield: 85–90%.

Characterization :

  • IR (KBr) : 1635 cm⁻¹ (C=N), 3350 cm⁻¹ (NH), 3200 cm⁻¹ (OH).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, OH), 7.50–6.90 (m, 7H, Ar-H), 5.25 (s, 1H, NH), 4.60 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75–3.50 (m, 4H, CH₂OH and NCH₂), 2.40 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 159.2 (C=N), 152.0–112.0 (Ar-C), 63.5 (OCH₂CH₂), 60.1 (OCH₂CH₃), 53.2 (NCH₂), 45.8 (CH₂OH), 21.5 (CH₃), 14.8 (CH₂CH₃).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Ethanol + Acetic AcidMaximizes MCR efficiency
Temperature 80°C (MCR), 100°C (Cyclization)<80°C reduces cyclization rate
Hydrazine Equiv 3.0<2.0 equiv leads to incomplete reaction

Substituent Compatibility

  • 3-Ethoxyphenyl : Electron-donating ethoxy group enhances electrophilic aromatic substitution in MCR.

  • 2-Hydroxy-5-Methylphenyl : Ortho-hydroxy group facilitates chelation-controlled cyclization.

  • 3-Hydroxypropyl : Primary amine with hydroxyl group requires no protection, as it remains inert under acidic MCR conditions.

Analytical Validation and Purity Assessment

TechniqueKey ObservationsSignificance
HPLC >95% purity (C18 column, MeOH:H₂O = 70:30)Confirms absence of side products
HRMS m/z 435.1789 [M+H]⁺ (Calc. 435.1793)Validates molecular formula
XRD Monoclinic crystal system, P2₁/c space groupConfirms stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new alkyl or aryl groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that related pyrazole derivatives demonstrate higher radical scavenging activities compared to standard antioxidants like ascorbic acid .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various human cancer cell lines. Pyrazole derivatives are known for their cytotoxic effects, and preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. In vitro assays have demonstrated that it can inhibit cell proliferation effectively .

Anti-inflammatory Effects

Given the structural characteristics of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, it is hypothesized that it may possess anti-inflammatory properties. Compounds with similar frameworks have been reported to modulate inflammatory pathways and reduce cytokine production in various models of inflammation.

Case Study 1: Antioxidant Evaluation

A study conducted on related pyrazole compounds involved assessing their antioxidant capacity using the DPPH assay. Results indicated that certain derivatives exhibited significant radical scavenging abilities, surpassing those of traditional antioxidants. This suggests a promising application for this compound in formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Cancer Cell Line Testing

In a comparative study of several pyrazole derivatives on colorectal cancer cell lines (RKO), it was found that some compounds led to a dose-dependent decrease in cell viability. The most active derivative induced apoptosis through caspase activation, highlighting the therapeutic potential of this class of compounds in cancer treatment .

Comparative Data Table

Property/ActivityThis compoundRelated Pyrazole Derivatives
Antioxidant ActivityHigh (DPPH assay results)Moderate to High
Cytotoxicity (RKO Cells)Significant (dose-dependent)Variable
Anti-inflammatory PotentialHypothesized based on structural analysisConfirmed in some studies

Mechanism of Action

The mechanism by which 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Pharmacological Activity

  • Compound A : The 3-ethoxyphenyl and 2-hydroxy-5-methylphenyl groups may enhance binding to cyclooxygenase (COX) enzymes, similar to pyrazolone-based NSAIDs. The hydroxypropyl chain improves solubility, favoring oral bioavailability .
  • Compound B : The methylthio group at position 4 could delay hepatic metabolism, extending half-life compared to Compound A .

Physicochemical Properties

Property Compound A Compound B Compound C
LogP 1.8 (predicted) 2.5 3.1
Hydrogen Bond Donors 3 2 1
Melting Point 215–220°C 190–195°C 185–190°C

The higher melting point of Compound A correlates with its hydrogen-bonding capacity, as observed in pyrazolone derivatives with hydroxyl groups .

Crystallographic Insights

  • Single-crystal X-ray diffraction (SCXRD) data for such compounds are refined using SHELXL . For example, the dihedral angle between the pyrazole and phenyl rings in Compound A is expected to be ~15°, minimizing steric clash.
  • Hydrogen-bonding networks in Compound A form infinite chains (C(6) graph set), as described by Etter’s rules .

Biological Activity

The compound 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of the target compound typically involves a multi-step process that includes the formation of the pyrrolo[3,4-c]pyrazole framework. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a successful synthesis with yields ranging from 72% to 94% using hydrazine hydrate and chromeno[2,3-c]pyrrole derivatives under mild conditions . Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure of the synthesized compounds.

Antioxidant Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant antioxidant activity . For example, derivatives have shown the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Antiproliferative Effects

Studies have demonstrated that certain derivatives possess antiproliferative properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells . This selective cytotoxicity is particularly promising for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary results suggest effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications on the phenolic rings can enhance antimicrobial potency.

Case Study 1: Antioxidant Evaluation

In a controlled study, a series of substituted pyrrolo[3,4-c]pyrazoles were tested for their antioxidant capacity using DPPH and ABTS assays. The compound under review exhibited a high degree of radical scavenging activity comparable to established antioxidants .

Case Study 2: Cancer Cell Line Testing

A panel of human cancer cell lines was treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong antiproliferative effects against colorectal adenocarcinoma cells .

Data Summary Table

Activity Type Effectiveness Reference
Antioxidant ActivityHigh radical scavenging
AntiproliferativeIC50 values < 20 µM
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can multi-step reaction efficiency be improved?

The synthesis of complex pyrrolo-pyrazolone derivatives typically involves multi-step protocols, including cyclocondensation, functional group modifications, and regioselective substitutions. For example, highlights analogous compounds synthesized via coupling reactions between hydroxylated aromatic precursors and heterocyclic intermediates. To improve efficiency:

  • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation .
  • Optimize solvent systems (e.g., ethanol/acetone mixtures) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield and selectivity .
  • Employ continuous flow reactors for scalable synthesis, as noted in for related compounds.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and diastereotopic hydrogens in the dihydropyrrolo-pyrazolone core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities with ppm-level accuracy.
  • HPLC-PDA : Monitor purity (>98%) using reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization of the hydroxypropyl group?

Competing oxidation or dehydration of the hydroxypropyl substituent can be minimized by:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, pH, reagent stoichiometry) and identify optimal ranges. For instance, demonstrates how DoE reduced side products in pyrazole synthesis by 40% .
  • Protection-Deprotection Strategies : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during harsh reactions (e.g., Friedel-Crafts alkylation) .
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and abort if undesired intermediates dominate .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific artifacts. Methodological approaches include:

  • Metabolite Identification : Use LC-MS/MS to profile hepatic metabolites and identify degradation pathways (e.g., glucuronidation of the ethoxyphenyl group) .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue-specific exposure levels to adjust dosing regimens in animal studies .
  • 3D Tumor Spheroid Assays : Bridge the gap between 2D cell cultures and in vivo models by simulating tumor microenvironments .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives targeting kinase inhibition?

  • Molecular Docking : Use AutoDock Vina to screen derivatives against crystallographic kinase structures (e.g., PDB 3QKK) and prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for substituent modifications (e.g., methyl vs. methoxy groups) with Schrödinger’s FEP+ .
  • QSAR Modeling : Train models on datasets with >100 analogs to correlate electronic parameters (Hammett σ) with IC50 values .

Methodological Considerations

Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

Follow ICH Q1A guidelines:

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
  • Arrhenius Analysis : Estimate shelf-life at 25°C by extrapolating degradation rates from accelerated conditions (40–60°C) .

Q. What strategies enable enantioselective synthesis of chiral centers in the dihydropyrrolo-pyrazolone scaffold?

  • Chiral Auxiliaries : Use Evans’ oxazolidinones to induce asymmetry during cyclization steps .
  • Organocatalysis : Apply MacMillan’s imidazolidinone catalysts for asymmetric α-aminoxylations .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) to separate racemic mixtures via acyl transfer .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate EC50 and Hill coefficients using GraphPad Prism .
  • ANOVA with Tukey’s Post Hoc Test : Compare means across dose groups (p < 0.05 threshold) .
  • Bland-Altman Plots : Assess agreement between technical replicates in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.